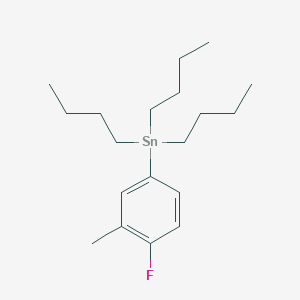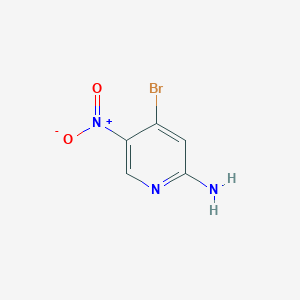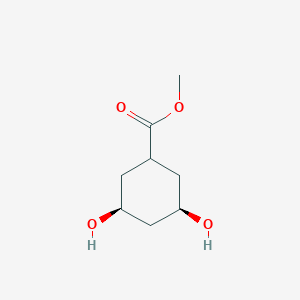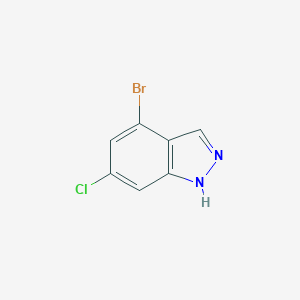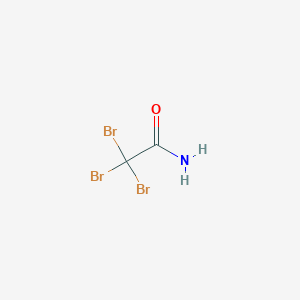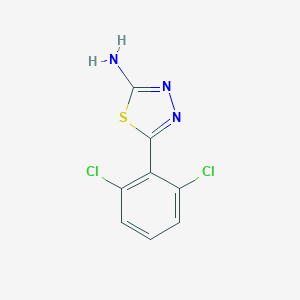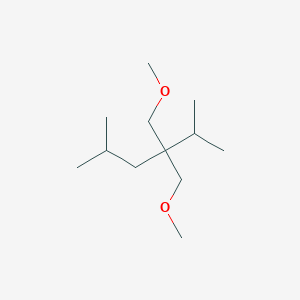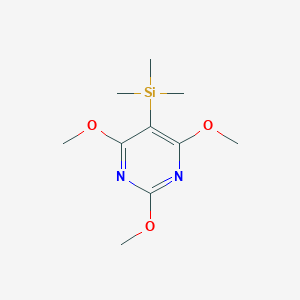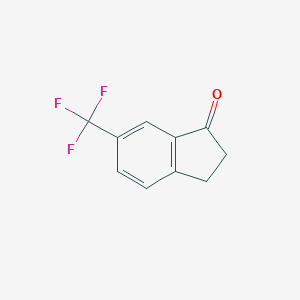
6-(Trifluoromethyl)-1-indanone
Übersicht
Beschreibung
“6-(Trifluoromethyl)-1-indanone” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom with a fluorine atom . The trifluoromethyl group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .
Synthesis Analysis
The synthesis of “6-(Trifluoromethyl)-1-indanone” involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .
Molecular Structure Analysis
The molecular structure of “6-(Trifluoromethyl)-1-indanone” is characterized by the presence of a trifluoromethyl group (-CF3) attached to the 6th carbon of the indanone ring . The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine .
Chemical Reactions Analysis
The trifluoromethyl group in “6-(Trifluoromethyl)-1-indanone” can participate in various chemical reactions. For instance, it can undergo oxidative trifluoromethylation reactions . The trifluoromethyl group can also be added to change the solubility of molecules containing other groups of interest .
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Development
The trifluoromethyl group in compounds like 6-(Trifluoromethyl)-1-indanone is known to significantly enhance the pharmacological activity of drugs. This group can improve the metabolic stability and bioavailability of pharmaceuticals . For instance, the trifluoromethyl group is present in many FDA-approved drugs, indicating its importance in medicinal chemistry.
Agrochemical Synthesis
Compounds with a trifluoromethyl group have been utilized in the development of agrochemicals due to their unique biological activity. They are involved in the synthesis of novel pesticides and fungicides, which show promising results against various plant pathogens .
Organic Synthesis
In organic chemistry, 6-(Trifluoromethyl)-1-indanone can serve as a precursor for synthesizing more complex molecules. Its unique reactivity due to the trifluoromethyl group allows for the construction of diverse molecular structures, which can be useful in creating new materials or catalysts .
Sensing Technology
The chemical structure of 6-(Trifluoromethyl)-1-indanone makes it suitable for use in sensing technologies. For example, derivatives of this compound have been used in the detection of cyanide ions in aqueous media, showcasing its potential in environmental monitoring and safety.
Anticancer Research
Research has indicated that trifluoromethyl-containing compounds exhibit anticancer properties. They have been evaluated for their efficacy against various cancer cell lines, providing a pathway for the development of new anticancer drugs .
Insecticidal Properties
The trifluoromethyl group in 6-(Trifluoromethyl)-1-indanone derivatives has shown insecticidal activities. These compounds have been tested against certain insect species, offering a route to more environmentally friendly and specific insect control solutions .
Material Science
In material science, the incorporation of trifluoromethyl groups can alter the physical properties of materials, such as their thermal stability and electronic characteristics. This makes 6-(Trifluoromethyl)-1-indanone a valuable compound for developing advanced materials with specific desired properties .
Catalysis
The trifluoromethyl group can influence the catalytic activity of molecules. Compounds like 6-(Trifluoromethyl)-1-indanone can be used to design catalysts that facilitate various chemical reactions, potentially leading to more efficient and selective processes in chemical manufacturing .
Safety and Hazards
The safety data sheet for a similar compound, Methyl 6-(trifluoromethyl)nicotinate, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Zukünftige Richtungen
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity . Therefore, the development of efficient and versatile methods for introducing the CF3 group into various organic molecules is an important area of future research .
Eigenschaften
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-6-2-4-9(14)8(6)5-7/h1,3,5H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDFHUWAXWFKMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10628092 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Trifluoromethyl)-1-indanone | |
CAS RN |
68755-37-3 | |
| Record name | 6-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10628092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(Trifluoromethyl)-1-indanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



